molecular formula C20H14INO4S B14943144 N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide

N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide

Cat. No.: B14943144
M. Wt: 491.3 g/mol
InChI Key: ZXOIXHQCOLSYAP-UHFFFAOYSA-N
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Description

N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, this reaction can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action for N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is unique due to its combination of aromatic and heterocyclic structures, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14INO4S

Molecular Weight

491.3 g/mol

IUPAC Name

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H14INO4S/c21-14-5-2-1-4-12(14)19(23)13-10-16-17(26-8-7-25-16)11-15(13)22-20(24)18-6-3-9-27-18/h1-6,9-11H,7-8H2,(H,22,24)

InChI Key

ZXOIXHQCOLSYAP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4I

Origin of Product

United States

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